

Bzo-chmoxizid: A Technical Guide to its Solubility Profile

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Compound of Interest

Compound Name: Bzo-chmoxizid

Cat. No.: B13850455

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Introduction

Bzo-chmoxizid (also known as CHM-MDA-19) is a synthetic cannabinoid that has gained attention within the scientific community.[1][2] As with any compound under investigation for potential pharmacological applications, understanding its physicochemical properties is paramount. Solubility, in particular, is a critical determinant of a compound's behavior in biological systems, affecting everything from formulation and dosage to bioavailability and efficacy. This technical guide provides an in-depth overview of the solubility of **Bzo-chmoxizid** in various solvents, details common experimental protocols for solubility determination, and illustrates associated biological pathways.

Core Properties of Bzo-chmoxizid

Bzo-chmoxizid is classified as a synthetic cannabinoid and is structurally analogous to other known synthetic cannabinoids.[2][3] It acts as an agonist at cannabinoid receptors, with a notable selectivity for the CB2 receptor over the CB1 receptor.[1]

Property	Value
IUPAC Name	N'-[(3Z)-1-(Cyclohexylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Synonyms	CHM-MDA-19
CAS Number	1048973-67-6
Molecular Formula	C ₂₂ H ₂₃ N ₃ O ₂
Molar Mass	361.445 g·mol ⁻¹

Data Presentation: Solubility of Bzo-chmoxizid

The solubility of **Bzo-chmoxizid** has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that many synthetic cannabinoids are lipid-soluble and generally non-polar.

Solvent	Concentration	Notes
Dimethylformamide (DMF)	3 mg/mL	Data from analytical standard providers.
Dimethyl sulfoxide (DMSO)	2 mg/mL	Data from analytical standard providers.
Ethanol	2 mg/mL	Data from analytical standard providers.
Phosphate-Buffered Saline (PBS, pH 7.2)	Insoluble	Data from analytical standard providers.

Experimental Protocols

While a specific, publicly available, validated protocol for determining the solubility of **Bzo-chmoxizid** is not detailed in the literature, the following methodologies represent industry-standard approaches for assessing the solubility of poorly soluble synthetic compounds.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Methodology:

- **Preparation:** Add an excess amount of crystalline **Bzo-chmoxizid** to a sealed vial containing a known volume of the test solvent (e.g., DMF, DMSO, Ethanol, or PBS).
- **Equilibration:** The vials are agitated (e.g., using a shaker) at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.
- **Phase Separation:** After equilibration, the suspension is allowed to stand to allow for sedimentation. To ensure complete separation of the undissolved solid, the supernatant is centrifuged at high speed (e.g., 14,000 rpm for 15 minutes).
- **Quantification:** An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of **Bzo-chmoxizid** in the diluted sample is then determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of **Bzo-chmoxizid** is used for accurate quantification.

Kinetic Solubility Determination

This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.

Principle: The compound is first dissolved in a water-miscible organic solvent, typically DMSO. This stock solution is then added to an aqueous buffer, and the point at which the compound

precipitates is measured. This provides an estimate of the kinetic solubility, which can differ from the thermodynamic solubility.

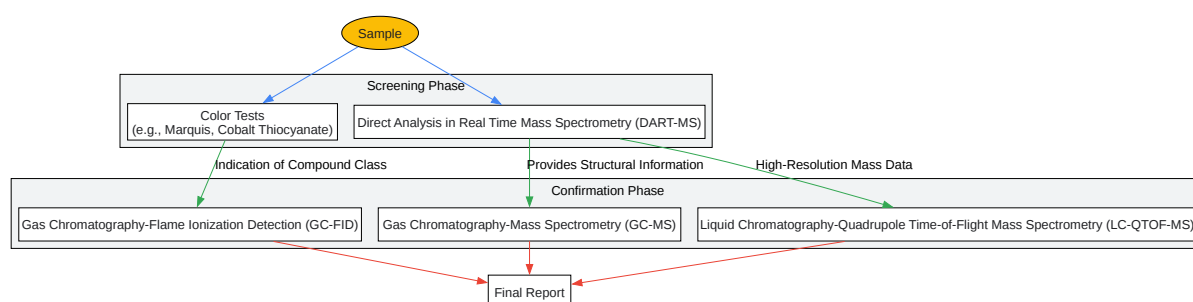
Detailed Methodology:

- **Stock Solution Preparation:** A concentrated stock solution of **Bzo-chmoxizid** is prepared in 100% DMSO (e.g., 10 mM).
- **Assay Plate Preparation:** The DMSO stock solution is serially diluted in a multi-well plate.
- **Precipitation Induction:** A physiological buffer (e.g., PBS, pH 7.4) is added to the wells containing the DMSO dilutions. The plate is then incubated, typically for 1 to 2 hours, with shaking.
- **Detection of Precipitation:** The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or by UV/Vis spectroscopy to measure light scattering.
- **Quantification:** The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Mandatory Visualization

Experimental Workflow for Synthetic Cannabinoid Analysis

The following diagram illustrates a typical experimental workflow for the analysis of synthetic cannabinoids like **Bzo-chmoxizid**, from initial screening to confirmatory analysis.



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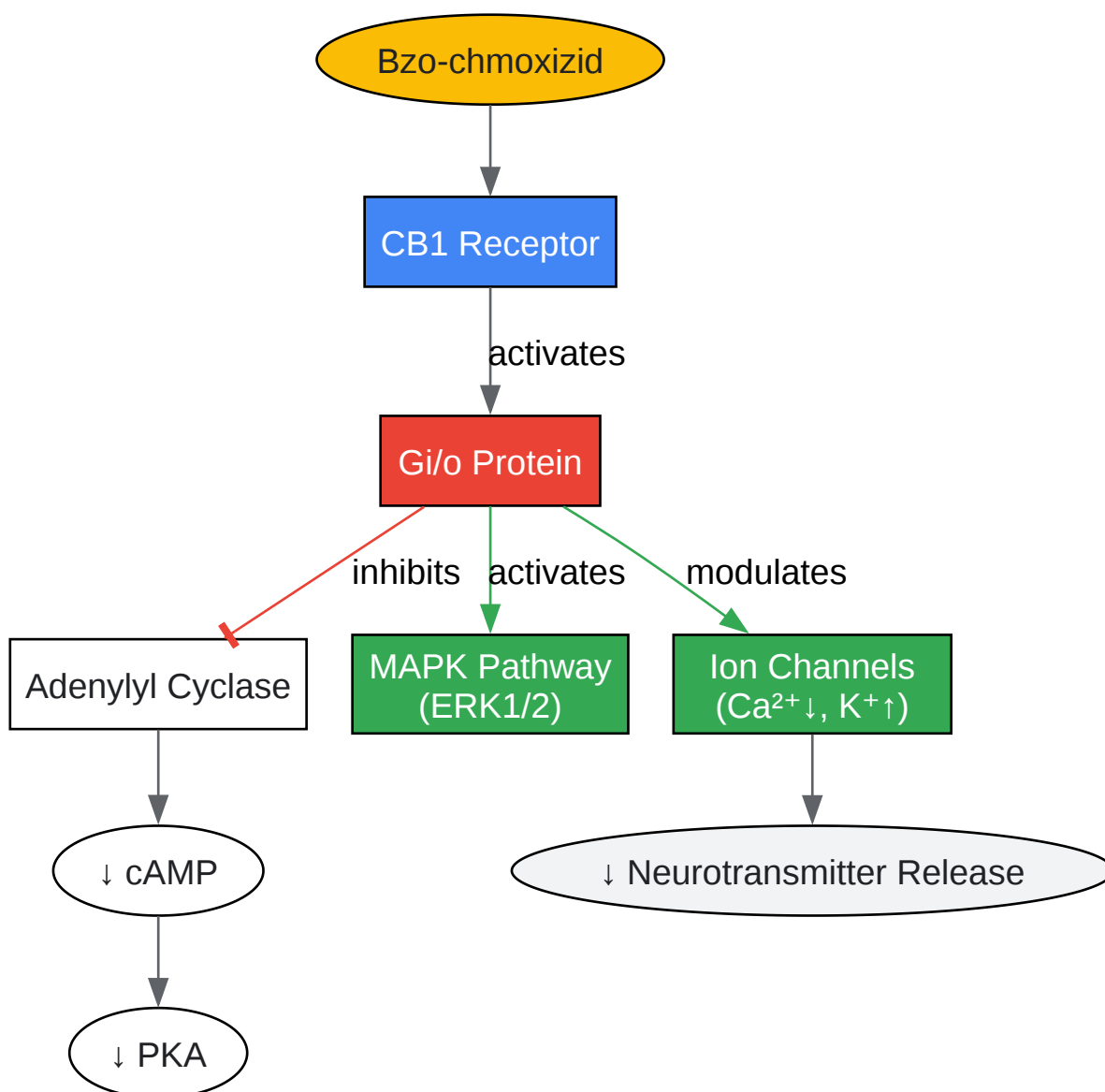
Caption: Experimental workflow for synthetic cannabinoid analysis.

Signaling Pathways of Bzo-chmoxizid

Bzo-chmoxizid exerts its effects primarily through the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events.

CB1 Receptor Signaling Pathway

The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids. Its activation generally leads to the inhibition of neurotransmitter release.

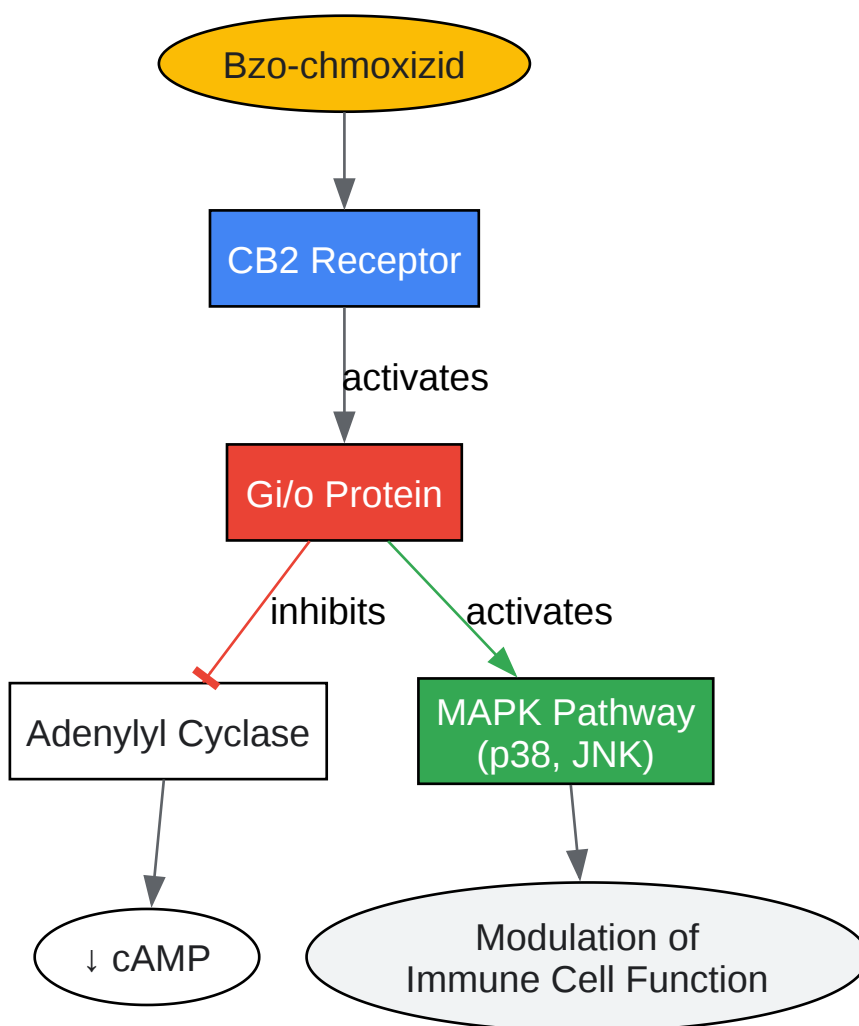


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Caption: Simplified CB1 receptor signaling cascade.

CB2 Receptor Signaling Pathway

The CB2 receptor is primarily found on immune cells, and its activation is associated with immunomodulatory effects. **Bzo-chmoxizid** is a potent agonist of the CB2 receptor.



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Caption: Simplified CB2 receptor signaling cascade.

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